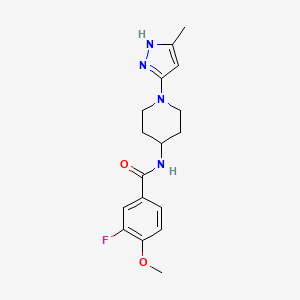![molecular formula C17H15N3O3S B2435811 N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide CAS No. 896351-86-3](/img/structure/B2435811.png)
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide” is a complex organic molecule. It contains several functional groups including a methoxyphenyl group, an oxadiazole ring, and a methylsulfanyl group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,3,4-oxadiazole ring and the methoxyphenyl group would likely have a significant impact on the compound’s overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The oxadiazole ring is a heterocycle that can participate in various reactions . The methoxyphenyl group could also be involved in reactions, particularly if conditions were such that the ether bond could be cleaved.Applications De Recherche Scientifique
Enzymatic Activity Modulation
One notable application involves the synthesis of compounds containing bis-1,3,4-oxadiazole rings, which have shown effects on the activities of transferase enzymes. A compound characterized by the presence of a bis-oxadiazole compound demonstrated activation on glutamic-oxaloacetic transaminase (GOT) and glutamic-pyruvic transaminase (GPT) activities, while exhibiting inhibitory effects on gamma-glutamyltransferase (γ-GT) activity. These effects were concentration-dependent, indicating potential for enzymatic activity modulation (Tomi, Al-qaisi, & Al-Qaisi, 2010).
Antimicrobial Action
The compound's derivatives have been evaluated for antimicrobial activity. For instance, a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides were synthesized and tested against various Gram-positive and Gram-negative bacteria, as well as fungi. These thiazole derivatives provided valuable insights into therapeutic interventions for microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Pharmacological Evaluations
Pharmacological evaluations of heterocyclic 1,3,4-oxadiazole and pyrazole novel derivatives have shown potential for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. For instance, one study focused on the computational and pharmacological potential of these derivatives, including N-{4-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl acetamide, indicating promising avenues for therapeutic applications in these areas (Faheem, 2018).
Antiglycation Potential
The derivatives of 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole have been synthesized and evaluated for their antiglycation activity, which is relevant in the context of diabetes management. Some compounds showed potent antiglycation activity, indicating potential as lead compounds for antidiabetic drug development (Taha, Ismail, Jamil, Imran, Rahim, Kashif, & Zulkefeli, 2015).
Safety and Hazards
Propriétés
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-22-13-9-5-3-7-11(13)16-19-20-17(23-16)18-15(21)12-8-4-6-10-14(12)24-2/h3-10H,1-2H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYYWWYVPYFHLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-2-{4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyrimidine](/img/structure/B2435731.png)
![N-(2-hydroxyethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2435732.png)
![N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2435735.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-ethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2435737.png)
![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)pyridin-4(1H)-one](/img/structure/B2435740.png)
![N-(3-fluoro-4-methylphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2435741.png)
![N-[(2-chlorophenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide](/img/structure/B2435743.png)
![1-[5-butyryl-3-methyl-6-(3-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one](/img/structure/B2435744.png)
![3-(4-Tert-butylphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2435745.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-phenoxypropanamide](/img/structure/B2435747.png)

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide](/img/structure/B2435749.png)

